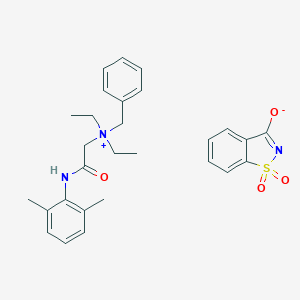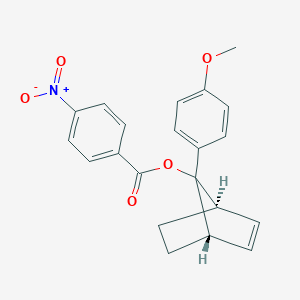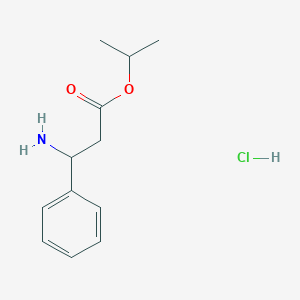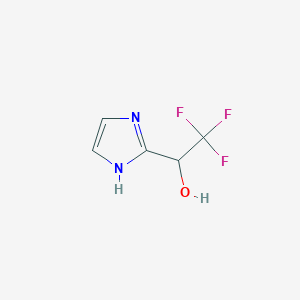
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol, also known as TFIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFIE is a white crystalline powder that has a molecular weight of 195.16 g/mol and a melting point of 104-106°C. In
Scientific Research Applications
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has been extensively studied for its potential applications in various research fields. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
Mechanism Of Action
The mechanism of action of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol is not well understood, but it is believed to act through the inhibition of various enzymes and proteins. For example, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have beneficial effects on cognitive function.
Biochemical And Physiological Effects
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents. 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol is its high purity, which makes it easy to work with in the laboratory. Additionally, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has a relatively low toxicity, which makes it a safe compound to work with. However, one limitation of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol is its relatively high cost, which may limit its use in some research applications.
Future Directions
There are many potential future directions for research on 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol. One area of interest is the development of new drugs based on 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol, particularly for the treatment of infectious diseases and cancer. Another area of interest is the study of the mechanism of action of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol, which could lead to the development of new drugs that target specific enzymes and proteins. Additionally, the neuroprotective effects of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol could be further studied to determine its potential use in the treatment of neurological disorders. Finally, the synthesis method for 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol could be optimized to reduce the cost of production, making it more accessible for research applications.
Synthesis Methods
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol can be synthesized through a simple reaction between 1H-imidazole-2-carbaldehyde and 2,2,2-trifluoroethanol in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol in high purity.
properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3(11)4-9-1-2-10-4/h1-3,11H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTAGPGPPNUHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)

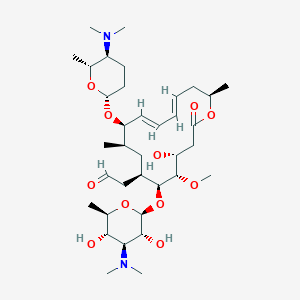


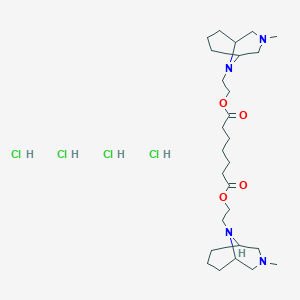
![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)
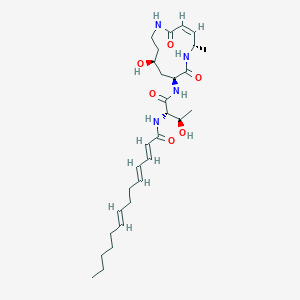
![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
